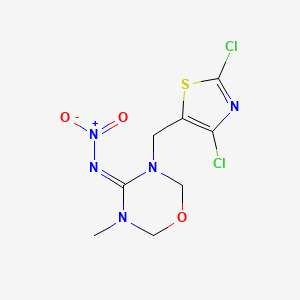
4-Chloro-thiamethoxam
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-thiamethoxam: is a derivative of thiamethoxam, a neonicotinoid insecticide. Neonicotinoids are a class of neuro-active insecticides modeled after nicotine. Thiamethoxam is known for its broad-spectrum activity against various insect pests and is widely used in agriculture to protect crops from damage .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-thiamethoxam involves several steps. One common method includes the reaction of 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine with 2-chloro-5-chloromethyl thiazole in the presence of a solvent system comprising dimethylformamide (DMF), a phase transfer catalyst, and a base . Another method involves dissolving 3-methyl-4-nitro-imine base tetrahydrochysene-1,3; 5-oxadiazine and 2-chloro-5-chloromethyl thiazole in acetone or acetonitrile, followed by the addition of potassium iodide and salt of wormwood .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving recrystallization steps to achieve the desired product quality .
化学反应分析
Types of Reactions: 4-Chloro-thiamethoxam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines .
科学研究应用
4-Chloro-thiamethoxam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of neonicotinoids and their interactions with various reagents.
Biology: Investigated for its effects on insect physiology and behavior, particularly in studies related to pest control.
Industry: Widely used in agriculture to protect crops from insect pests, contributing to increased crop yields and food security
作用机制
4-Chloro-thiamethoxam exerts its effects by targeting the nicotinic acetylcholine receptors (nAChRs) in insects. These receptors are critical for neurotransmission. By binding to nAChRs, this compound disrupts normal neural function, leading to paralysis and death of the insect . The compound’s systemic nature allows it to be absorbed by plants and transported to all parts, including pollen, where it acts to deter insect feeding .
相似化合物的比较
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action but different chemical structure.
Clothianidin: A neonicotinoid with a similar spectrum of activity but different degradation pathways.
Acetamiprid: Known for its high efficacy against a broad range of insect pests, similar to 4-Chloro-thiamethoxam.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activity. Its ability to be absorbed systemically by plants and its broad-spectrum activity make it a valuable tool in pest management .
属性
分子式 |
C8H9Cl2N5O3S |
|---|---|
分子量 |
326.16 g/mol |
IUPAC 名称 |
(NZ)-N-[3-[(2,4-dichloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H9Cl2N5O3S/c1-13-3-18-4-14(8(13)12-15(16)17)2-5-6(9)11-7(10)19-5/h2-4H2,1H3/b12-8- |
InChI 键 |
NHWGCIRDWDHBLQ-WQLSENKSSA-N |
手性 SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |
规范 SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=C(N=C(S2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


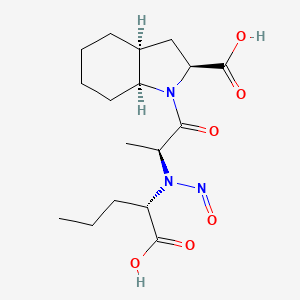
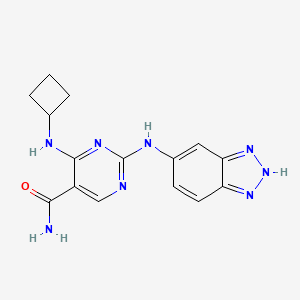
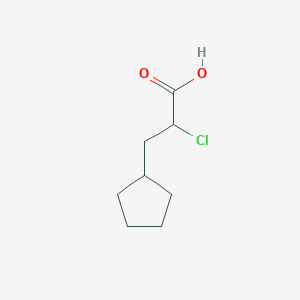

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride](/img/structure/B13840466.png)
![1,1-bis[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13840473.png)
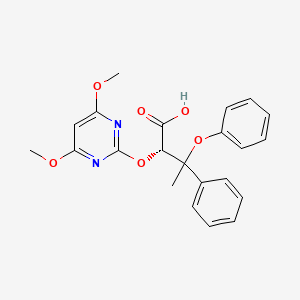

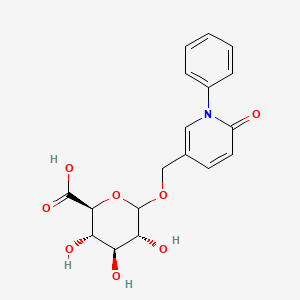
![3-methoxy-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]phenol;dihydrochloride](/img/structure/B13840494.png)
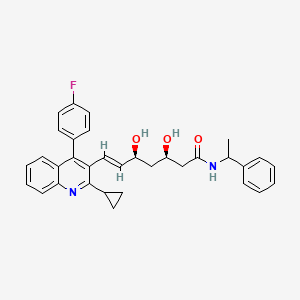
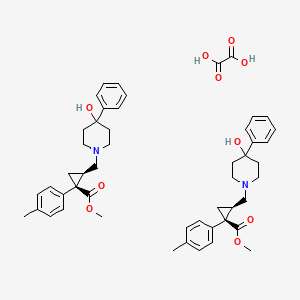
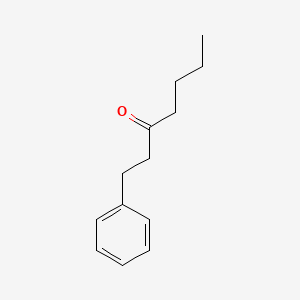
![N-[(2,4-Difluorophenyl)methyl]-1,4-dihydro-5-hydroxy-4-oxo-3-pyridinecarboxamide](/img/structure/B13840506.png)
